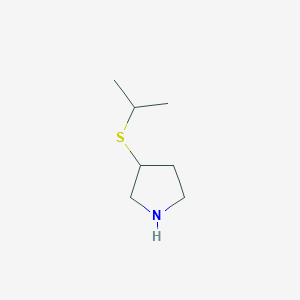

3-(Propan-2-ylsulfanyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NS |

|---|---|

Molecular Weight |

145.27 g/mol |

IUPAC Name |

3-propan-2-ylsulfanylpyrrolidine |

InChI |

InChI=1S/C7H15NS/c1-6(2)9-7-3-4-8-5-7/h6-8H,3-5H2,1-2H3 |

InChI Key |

UISNSSNXVJRRKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1CCNC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Propan 2 Ylsulfanyl Pyrrolidine Systems

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a key site for various chemical modifications, including reactions typical of secondary amines and transformations that involve the heterocyclic ring structure itself.

Amine Reactivity (e.g., Salt Formation, Acylation, Alkylation)

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it nucleophilic and basic, enabling it to participate in a variety of classical amine reactions.

Salt Formation: As a secondary amine, 3-(propan-2-ylsulfanyl)pyrrolidine readily reacts with acids to form the corresponding ammonium (B1175870) salts. This is a fundamental reaction for the isolation, purification, and handling of the compound.

Acylation: The pyrrolidine nitrogen can be acylated using various acylating agents, such as acid chlorides, anhydrides, or activated esters, to form the corresponding amides. For instance, acylation with benzoyl chloride would yield 1-benzoyl-3-(propan-2-ylsulfanyl)pyrrolidine. This reaction is often facilitated by a base to neutralize the acid byproduct. The use of acylating agents like di-tert-butyl dicarbonate (B1257347) ((Boc)2O) can be employed to protect the nitrogen atom, a common strategy in multi-step syntheses. researchgate.net

Alkylation: Alkylation of the pyrrolidine nitrogen introduces a substituent and can be achieved with alkyl halides or other electrophilic alkylating agents. This reaction leads to the formation of tertiary amines. For example, reaction with methyl iodide would produce 1-methyl-3-(propan-2-ylsulfanyl)pyrrolidine. Tandem amination/cyanation/alkylation sequences have been developed for the synthesis of substituted pyrrolidines, showcasing the versatility of modifying the pyrrolidine nitrogen. nih.gov

| Reaction Type | Reagent Example | Product Type |

| Salt Formation | Hydrochloric Acid | Pyrrolidinium Chloride |

| Acylation | Benzoyl Chloride | N-Acylpyrrolidine |

| Alkylation | Methyl Iodide | N-Alkylpyrrolidine |

Ring-Opening and Ring-Closing Reactions

The pyrrolidine ring, while generally stable, can participate in ring-opening and ring-closing reactions, particularly when activated. These transformations can lead to the formation of different heterocyclic or acyclic structures.

Ring-Opening: Ring-opening of the pyrrolidine ring can occur under specific conditions, often involving the cleavage of a carbon-nitrogen bond. For example, N-arylpyridinium salts, upon reaction with a secondary amine, can undergo ring-opening to form streptocyanine intermediates which can then be used to form benzene (B151609) rings. researchgate.net While not directly involving this compound, this illustrates a general principle of ring-opening in related nitrogen heterocycles.

Ring-Closing: Conversely, pyrrolidine rings can be synthesized through various ring-closing strategies. These methods often involve the intramolecular cyclization of a linear precursor containing an amine and a suitable electrophilic or leaving group. For instance, the gold(I)-catalyzed reaction of methylenecyclopropanes with sulfonamides can produce pyrrolidine derivatives through a domino ring-opening ring-closing hydroamination process. organic-chemistry.org Another approach involves the photochemical ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. nih.gov These synthetic routes highlight the formation of the pyrrolidine skeleton, which is a core component of this compound.

Transformations Involving the Propan-2-ylsulfanyl Group

The sulfur atom of the propan-2-ylsulfanyl substituent offers another site for chemical modification, primarily through oxidation, cleavage, and coordination with metal centers.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether group can be selectively oxidized to either a sulfoxide (B87167) or a sulfone, depending on the oxidizing agent and reaction conditions.

Formation of Sulfoxides: Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide. Reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like tantalum carbide can achieve this transformation with high yields. organic-chemistry.org Another method utilizes tert-butyl hydroperoxide and methanesulfonic acid in an oxidative thiol-ene reaction to form sulfoxides directly from thiols and olefins. organic-chemistry.org

Formation of Sulfones: Stronger oxidizing agents or more forcing conditions will further oxidize the sulfide or the intermediate sulfoxide to the corresponding sulfone. For example, using niobium carbide as a catalyst with hydrogen peroxide leads to the formation of sulfones. organic-chemistry.org The use of permanganate (B83412) supported on active manganese dioxide is also effective for the oxidation of sulfides to sulfones. organic-chemistry.org

| Oxidation Product | Typical Reagent(s) |

| Sulfoxide | H₂O₂ / Tantalum Carbide |

| Sulfone | H₂O₂ / Niobium Carbide |

Thioether Cleavage and Exchange Reactions

The carbon-sulfur bonds in the thioether can be cleaved under certain reductive or oxidative conditions. Thioether exchange reactions, while less common, can also occur. Research into the specific cleavage and exchange reactions for this compound is not extensively documented in the provided results, but general principles of thioether chemistry would apply.

Coordination Chemistry and Ligand Complexation with Metal Centers

The sulfur and nitrogen atoms of this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination complexes with various metal centers. The ability of both the pyrrolidine nitrogen and the thioether sulfur to coordinate to metals makes this compound a potential bidentate ligand.

Coordination via Nitrogen: The nitrogen atom of the pyrrolidine ring is a common coordination site for metal ions. Amidinate ligands, which are nitrogen-containing analogues of carboxylates, form stable complexes with a wide range of metals. mdpi.com

Bidentate Coordination: The geometry of this compound allows for the potential of forming a chelate ring upon coordination to a metal center through both the nitrogen and sulfur atoms. The stability of such a complex would be influenced by the size of the resulting chelate ring. While specific studies on the coordination chemistry of this compound were not found, the principles of coordination chemistry suggest its potential as a ligand.

C-H Functionalization and Other Site-Selective Transformations

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the construction of complex molecules from simple precursors. In the context of pyrrolidine derivatives, the selective activation of specific C-H bonds is a key challenge. The sulfur atom in 3-(alkylsulfanyl)pyrrolidines can play a crucial role in directing such transformations.

Research has demonstrated the utility of sulfur-containing functional groups as directing groups in transition metal-catalyzed C-H activation. For instance, a thioacyl group installed on the pyrrolidine nitrogen has been shown to direct palladium-catalyzed α-arylation of 3-pyrrolines with arylboronic acids. rsc.org This transformation provides a variety of 2-aryl-3-pyrrolines, which can be subsequently converted to polysubstituted pyrrolidines. rsc.org This suggests that the sulfide moiety in this compound could potentially direct the functionalization of adjacent C-H bonds, although specific examples involving this exact substrate are not prevalent in the reviewed literature.

Furthermore, rhodium-catalyzed intermolecular C-H functionalization has been employed for the synthesis of complex, stereodefined β-arylpyrrolidines from trans-alkenes and 4-aryl-1-sulfonyl-1,2,3-triazoles as carbene precursors. nih.gov This methodology highlights the potential for C-H functionalization at various positions of the pyrrolidine ring, which could be applicable to sulfur-containing derivatives. The development of a triiodide-mediated Hofmann-Löffler-Freytag reaction has also enabled the δ C-H amination of unactivated secondary C-H bonds to furnish a broad range of functionalized pyrrolidines. acs.org

Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines represents another significant advancement. The use of an amino-acid-derived ligand facilitates a reversible C-H bond activation step, promoting the alkenylation process via a 5-membered-ring cyclopalladation pathway. rsc.org This approach provides access to complex aliphatic heterocycles and could potentially be adapted for the site-selective functionalization of this compound. rsc.org

While direct C-H functionalization of this compound is a developing area, the existing literature on related sulfur-containing and substituted pyrrolidines provides a strong foundation for future research into the site-selective transformations of this particular scaffold.

Cross-Coupling and Other Organometallic Reactions

Organometallic cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The application of these methods to pyrrolidine derivatives has been extensively explored, providing access to a wide array of substituted heterocycles.

Palladium-catalyzed cross-coupling reactions are particularly prominent. For example, the Suzuki cross-coupling of 4-chloropyrrolo[2,3-d]pyrimidines with various boronic acids has been utilized for the synthesis of complex heterocyclic systems. researchgate.net While this example involves a fused pyrrolidine ring, the principles are broadly applicable. The development of a diastereoselective Csp2–Csp3 cross-electrophile coupling has been inspired by macrocyclic natural products and provides a method for the formation of β-aryl-alkyl cross-links in peptide-like structures. nih.gov

The synthesis of 2,5-disubstituted pyrrolidines has been achieved through sequential bis-arylation of N-Boc-pyrrolidine, demonstrating high efficiency and modularity. acs.org This strategy allows for the rapid generation of both symmetrical and unsymmetrical diarylpyrrolidines with excellent selectivity. acs.org

Titanium-catalyzed carbocyclization of allylpropargyl amines with diethylzinc (B1219324) represents another versatile organometallic approach to heteroatom-containing pyrrolidine derivatives. nih.gov This method allows for the regio- and stereoselective synthesis of methylenepyrrolidines. nih.gov

The following table summarizes selected examples of cross-coupling and organometallic reactions involving pyrrolidine derivatives, highlighting the potential for similar transformations on a this compound scaffold.

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |

| α-Arylation | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | N-thioacyl-3-pyrroline | 2-Aryl-3-pyrroline | rsc.org |

| C-H Alkenylation | Pd(OAc)₂, Ligand, Ag₂CO₃ | Aliphatic Amine | Alkenylated Amine | rsc.org |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 4-Chloropyrrolo[2,3-d]pyrimidine | 4-Arylpyrrolo[2,3-d]pyrimidine | researchgate.net |

| Csp²-Csp³ Coupling | NiCl₂·glyme, Ir catalyst, Silane | Alkyl bromide, Aryl halide | β-Aryl-alkyl linked product | nih.gov |

| Carbocyclization | Ti(O-iPr)₄, EtMgBr, Et₂Zn | Allylpropargyl amine | Methylenepyrrolidine | nih.gov |

These examples underscore the vast potential of organometallic chemistry for the functionalization of the pyrrolidine ring. The application of these and other emerging cross-coupling technologies to this compound is a promising avenue for the synthesis of novel and structurally diverse molecules.

Advanced Characterization Methodologies in Structural Elucidation

Spectroscopic Analysis Techniques

Spectroscopic methods form the cornerstone of molecular characterization, probing the interactions of molecules with electromagnetic radiation to reveal structural details.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity and relative configuration of atoms in 3-(Propan-2-ylsulfanyl)pyrrolidine can be established. ipb.ptresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the pyrrolidine (B122466) ring, the isopropyl group, and the amine (N-H) proton. The proton at C3, being adjacent to the sulfur atom and the chiral center, would present a characteristic multiplet. The isopropyl group would show a septet for the single CH proton and a doublet for the six equivalent methyl protons. The pyrrolidine protons would appear as complex multiplets due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are anticipated, corresponding to the four carbons of the pyrrolidine ring and the three carbons of the propan-2-yl group. chemicalbook.com The chemical shifts are influenced by the electronegativity of adjacent atoms (N and S), providing key evidence for the proposed structure. ipb.pt

Predicted NMR Data for this compound The following table presents predicted chemical shifts (δ) based on known values for pyrrolidine and related structures. Actual experimental values may vary.

| Atom | Predicted ¹H NMR Data (ppm) | Predicted ¹³C NMR Data (ppm) | Rationale |

| Pyrrolidine N-H | 1.5-2.5 (broad singlet) | - | Typical range for a secondary amine proton. |

| Pyrrolidine C2-H₂ | 2.8-3.2 (multiplet) | ~47.0 | Adjacent to the nitrogen atom. chemicalbook.com |

| Pyrrolidine C3-H | 3.3-3.7 (multiplet) | ~40.0 | Deshielded by the adjacent sulfur atom. |

| Pyrrolidine C4-H₂ | 1.8-2.2 (multiplet) | ~25.0 | Aliphatic pyrrolidine ring carbon. chemicalbook.com |

| Pyrrolidine C5-H₂ | 2.9-3.3 (multiplet) | ~55.0 | Adjacent to the nitrogen atom. |

| Isopropyl S-CH | 2.9-3.4 (septet) | ~35.0 | Methine carbon attached to sulfur. |

| Isopropyl CH₃ | 1.2-1.4 (doublet) | ~23.0 | Equivalent methyl groups of the isopropyl moiety. |

This table is interactive. Click on headers to sort.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule. youtube.com Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). ijera.com

For this compound, the key expected vibrations include:

N-H Stretch: A moderate to weak, broad absorption in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C-H Stretch: Multiple sharp absorptions in the 2850-2970 cm⁻¹ region, corresponding to the sp³ C-H bonds of the pyrrolidine and isopropyl groups.

N-H Bend: An absorption around 1590-1650 cm⁻¹.

C-N Stretch: A peak typically found in the 1020-1250 cm⁻¹ range.

C-S Stretch: A weak absorption in the 600-800 cm⁻¹ region, which can sometimes be difficult to distinguish in the fingerprint region.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Aliphatic) | Stretch | 2850 - 2970 |

| N-H (Amine) | Bend | 1590 - 1650 |

| C-N (Amine) | Stretch | 1020 - 1250 |

| C-S (Sulfide) | Stretch | 600 - 800 |

This table is interactive. Click on headers to sort.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound. mdpi.com In this method, the molecule is ionized to create a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight. High-resolution mass spectrometry can yield the elemental composition with high accuracy.

The molecular ion of this compound (C₇H₁₅NS) would have an m/z of 145.0976.

Furthermore, the molecular ion undergoes fragmentation into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to confirm the structure. wvu.edu For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-S bond and fragmentation of the pyrrolidine ring. wvu.edudocbrown.info

Plausible Mass Fragmentation Pattern

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 145 | [C₇H₁₅NS]⁺ | Molecular Ion (M⁺) | Represents the intact ionized molecule. |

| 130 | [C₆H₁₂NS]⁺ | [M - CH₃]⁺ | Loss of a methyl group. |

| 71 | [C₄H₉N]⁺ | [M - C₃H₆S]⁺ | Loss of the propan-2-ylsulfanyl radical. |

| 70 | [C₄H₈N]⁺ | [Pyrrolidinium ion]⁺ | A common fragment for pyrrolidine-containing compounds. nih.gov |

| 44 | [C₂H₆N]⁺ | A characteristic fragment from amine cleavage. docbrown.info |

This table is interactive. Click on headers to sort.

X-ray Crystallography for Definitive Structural Determination and Stereochemical Elucidation

X-ray crystallography is considered the "gold standard" for the unambiguous determination of a molecule's three-dimensional structure. ic.ac.uknih.gov This technique requires a single, well-ordered crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the precise position of every atom in the molecule, yielding definitive information on bond lengths, bond angles, and conformational details. vensel.orgcore.ac.uk

For this compound, which is chiral, X-ray crystallography of a single enantiomer or a salt with a known chiral counter-ion would definitively establish not only its atomic connectivity but also its absolute stereochemistry (i.e., whether it is the R or S enantiomer). nih.gov While obtaining a suitable crystal can be a primary challenge, the resulting structural data is unparalleled in its detail and accuracy. nih.gov

Chiroptical Methods for Absolute Stereochemistry (e.g., Electronic Circular Dichroism)

When X-ray crystallography is not feasible, chiroptical methods such as Electronic Circular Dichroism (ECD) provide a powerful alternative for determining the absolute configuration of a chiral molecule. nih.govnih.gov These techniques rely on the differential absorption of left- and right-circularly polarized light by a chiral substance. ic.ac.uk

The process involves measuring the experimental ECD spectrum of an enantiomerically pure sample of this compound. This experimental spectrum is then compared to theoretical ECD spectra generated using quantum chemical calculations for both the R and S configurations. nih.gov A match between the experimental spectrum's Cotton effects (positive and negative peaks) and the calculated spectrum for one of the configurations allows for the confident assignment of the molecule's absolute stereochemistry. nih.gov This method is crucial for fully characterizing chiral molecules, as enantiomers often exhibit different biological activities.

Computational and Theoretical Investigations on 3 Propan 2 Ylsulfanyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and energetics of 3-(Propan-2-ylsulfanyl)pyrrolidine.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. researchgate.net By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like this compound. researchgate.net DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties that can be calculated using DFT include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps in predicting how the molecule will interact with nucleophiles. The presence of the sulfur atom in this compound is expected to significantly influence its electronic properties, making the lone pairs on the sulfur and nitrogen atoms key sites for chemical interactions. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Electronegativity (χ) | 2.65 | eV |

| Chemical Hardness (η) | 3.85 | eV |

| Electrophilicity Index (ω) | 0.92 | eV |

Note: These are hypothetical values based on typical DFT calculations for similar sulfur-containing heterocyclic compounds and are for illustrative purposes.

Conformational Analysis and Energy Landscapes

The pyrrolidine (B122466) ring in this compound is not planar and can adopt various puckered conformations, often referred to as "envelope" and "twisted" forms. The orientation of the propan-2-ylsulfanyl substituent relative to the pyrrolidine ring (axial vs. equatorial) further adds to the conformational complexity.

Conformational analysis using computational methods involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation. By calculating the relative energies of different conformers, it is possible to predict the most stable three-dimensional structure of the molecule under given conditions.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Position | Pyrrolidine Pucker | Relative Energy (kcal/mol) |

| 1 | Equatorial | Twist (C2-endo) | 0.00 |

| 2 | Equatorial | Envelope (C3-exo) | 0.5 |

| 3 | Axial | Twist (C2-endo) | 2.1 |

| 4 | Axial | Envelope (C3-exo) | 2.8 |

Note: These are hypothetical values for illustrative purposes. The actual energy differences would depend on the level of theory and basis set used in the calculation.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The predicted NMR chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the structure of the molecule. Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as C-H stretching, N-H bending, and C-S stretching. While absolute agreement between calculated and experimental spectra is not always perfect due to factors like solvent effects and anharmonicity, the trends and relative values are generally reliable. mdpi.com

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C-S) | 45 ppm | 43 ppm |

| ¹H NMR (H on C-S) | 3.1 ppm | 3.0 ppm |

| IR Stretch (C-S) | 680 cm⁻¹ | 690 cm⁻¹ |

| IR Stretch (N-H) | 3350 cm⁻¹ | 3370 cm⁻¹ |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

MD simulations are particularly useful for understanding how the molecule behaves in a biological environment, such as in aqueous solution or near a protein binding site. nih.gov These simulations can reveal the flexibility of the pyrrolidine ring and the propan-2-ylsulfanyl side chain, as well as the molecule's interactions with surrounding solvent molecules through hydrogen bonding and other non-covalent forces. The insights gained from MD simulations can be crucial for drug design, as they can help to predict how a molecule might bind to a biological target. nih.gov

Mechanistic Studies of Synthetic Transformations and Reactions

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. acs.org By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information is vital for understanding the reaction pathway and for optimizing reaction conditions.

For example, DFT calculations could be used to study the mechanism of the synthesis of this compound, or to investigate its reactivity in subsequent chemical transformations. The hemilabile nature of the thioether group, where the sulfur atom can coordinate to a metal center and then dissociate, could be explored computationally in the context of catalysis. acs.org

Investigation of Non-Covalent Interactions and Supramolecular Motifs

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking (if aromatic rings are present in interacting molecules), play a critical role in determining the structure and function of molecules in biological systems and materials science. rsc.org For this compound, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. The sulfur atom can also participate in weaker non-covalent interactions.

Computational methods can be used to identify and quantify these non-covalent interactions. This is important for understanding how this compound might interact with other molecules, such as a protein receptor or other small molecules in a condensed phase. The study of these interactions can lead to the design of supramolecular assemblies with specific properties. rsc.org

Q & A

Q. What are the primary synthetic routes for preparing 3-(Propan-2-ylsulfanyl)pyrrolidine, and how can intermediates be characterized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrrolidine core can be functionalized with a propan-2-ylsulfanyl group via thiol-ene chemistry or palladium-catalyzed cross-coupling. Key intermediates (e.g., brominated precursors) are characterized using /-NMR to confirm regioselectivity and HPLC-MS for purity assessment (>95%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : -NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 1.8–3.2 ppm and sulfanyl protons at δ 1.2–1.4 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 186.25 for CHNS).

- HPLC : Reverse-phase chromatography with UV detection ensures purity (>98%) and absence of byproducts like oxidized sulfoxides .

Q. How does the propan-2-ylsulfanyl group influence the compound’s reactivity in substitution reactions?

The sulfanyl group acts as a moderate electron-withdrawing substituent, enhancing the pyrrolidine ring’s susceptibility to nucleophilic attack. For example, in SN2 reactions with alkyl halides, the sulfur atom stabilizes transition states via lone-pair donation, accelerating substitution at the α-carbon .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with aromatic halides?

Optimization involves:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) in DMF at 80°C improves cross-coupling efficiency with aryl bromides.

- Base Screening : KCO or CsCO enhances deprotonation of the sulfanyl group, reducing side reactions.

- Kinetic Monitoring : In situ IR spectroscopy tracks reaction progress, minimizing over-functionalization .

Q. What mechanistic insights explain contradictory bioactivity data for this compound derivatives?

Discrepancies arise from:

- Stereochemical Variations : Enantiomers (R/S) may exhibit divergent binding affinities to targets like G-protein-coupled receptors.

- Metabolic Instability : Sulfur oxidation in vivo generates sulfoxides/sulfones, altering pharmacokinetics. Use of deuterated analogs or steric hindrance (e.g., trifluoromethyl groups) improves metabolic stability .

Q. How can computational modeling predict the binding mode of this compound to enzyme targets?

- Docking Studies : Molecular docking (AutoDock Vina) identifies favorable interactions (e.g., hydrogen bonding between the pyrrolidine nitrogen and Asp189 in trypsin-like proteases).

- MD Simulations : 100-ns trajectories assess conformational stability of ligand-receptor complexes, highlighting critical residues for mutagenesis validation .

Q. What strategies mitigate challenges in isolating this compound from reaction mixtures?

- Extraction Optimization : Use of ethyl acetate/water partitioning removes polar byproducts.

- Chromatography : Flash silica gel chromatography with hexane/EtOAc gradients (7:3 → 1:1) resolves sulfanyl derivatives from unreacted starting materials.

- Crystallization : Slow evaporation from ethanol yields single crystals for X-ray diffraction validation .

Methodological Guidance

Q. How should researchers handle air-sensitive intermediates during synthesis?

Q. What protocols validate the biological activity of this compound in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.